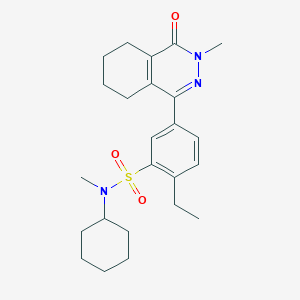![molecular formula C25H23N3O5 B11319383 N-(2-methoxyphenyl)-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11319383.png)
N-(2-methoxyphenyl)-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Etherification: The phenoxy groups can be introduced through nucleophilic substitution reactions using appropriate phenols and alkyl halides.
Amidation: The final step involves the formation of the amide bond between the methoxyphenyl group and the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the oxadiazole ring or the phenoxy groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could lead to alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its biological activity.
Industry: Possible applications in materials science or as a specialty chemical.
作用機序
N-(2-メトキシフェニル)-2-(2-{5-[(3-メチルフェノキシ)メチル]-1,2,4-オキサジアゾール-3-イル}フェノキシ)アセトアミドの作用機序は、その特定の生物学的標的に依存します。 一般的に、オキサジアゾール誘導体は、さまざまな酵素、受容体、または核酸と相互作用して、生物学的経路の調節につながります。
6. 類似の化合物との比較
類似の化合物
- N-(2-メトキシフェニル)-2-(2-{5-[(4-メチルフェノキシ)メチル]-1,2,4-オキサジアゾール-3-イル}フェノキシ)アセトアミド
- N-(2-メトキシフェニル)-2-(2-{5-[(3-クロロフェノキシ)メチル]-1,2,4-オキサジアゾール-3-イル}フェノキシ)アセトアミド
独自性
N-(2-メトキシフェニル)-2-(2-{5-[(3-メチルフェノキシ)メチル]-1,2,4-オキサジアゾール-3-イル}フェノキシ)アセトアミドは、芳香環の特定の置換パターンと、異なる生物学的および化学的特性を付与することができるオキサジアゾール部分の存在により、独自です。
類似化合物との比較
Similar Compounds
- N-(2-methoxyphenyl)-2-(2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
- N-(2-methoxyphenyl)-2-(2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
Uniqueness
N-(2-methoxyphenyl)-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide is unique due to the specific substitution pattern on the aromatic rings and the presence of the oxadiazole moiety, which can impart distinct biological and chemical properties.
特性
分子式 |
C25H23N3O5 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-2-[2-[5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O5/c1-17-8-7-9-18(14-17)31-16-24-27-25(28-33-24)19-10-3-5-12-21(19)32-15-23(29)26-20-11-4-6-13-22(20)30-2/h3-14H,15-16H2,1-2H3,(H,26,29) |
InChIキー |
ZCPFLYZEGUFBSD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11319302.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319307.png)
![2-{2-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11319314.png)
![7-Hydrazino-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11319319.png)
![2-(4-fluorophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11319322.png)
![5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319330.png)
![Propyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11319334.png)

![N-[(5-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11319347.png)
![N-methyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11319349.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-propylacetamide](/img/structure/B11319364.png)
![Methyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11319366.png)

![N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11319379.png)
